3-chloro-N-{[4-(4-methylpiperazine-1-carbonyl)phenyl]methyl}benzene-1-sulfonamide
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Overview
Description
3-chloro-N-{[4-(4-methylpiperazine-1-carbonyl)phenyl]methyl}benzene-1-sulfonamide is a complex organic compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique chemical structure, which includes a chlorinated benzene ring, a sulfonamide group, and a piperazine moiety. Its distinct molecular configuration makes it a valuable subject of study in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-{[4-(4-methylpiperazine-1-carbonyl)phenyl]methyl}benzene-1-sulfonamide typically involves multiple steps, starting with the chlorination of benzene derivatives. The process often includes:
Chlorination: Introduction of a chlorine atom to the benzene ring.
Sulfonation: Addition of a sulfonamide group to the chlorinated benzene.
Piperazine Coupling: Attachment of the piperazine moiety to the phenyl ring through a carbonyl linkage.
Each step requires specific reaction conditions, such as controlled temperatures, catalysts, and solvents, to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced monitoring techniques ensures consistent quality and adherence to safety standards.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-{[4-(4-methylpiperazine-1-carbonyl)phenyl]methyl}benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Addition of hydrogen or removal of oxygen.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, pressures, and solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
3-chloro-N-{[4-(4-methylpiperazine-1-carbonyl)phenyl]methyl}benzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-chloro-N-{[4-(4-methylpiperazine-1-carbonyl)phenyl]methyl}benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, including inhibition of microbial growth or induction of cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonamides and piperazine derivatives, such as:
- N-{[4-(4-methylpiperazine-1-carbonyl)phenyl]methyl}benzene-1-sulfonamide
- 3-chloro-N-{[4-(4-methylpiperazine-1-carbonyl)phenyl]methyl}benzene-1-sulfonamide
Uniqueness
What sets this compound apart is its specific combination of functional groups, which imparts unique chemical and biological properties. Its chlorinated benzene ring enhances its reactivity, while the piperazine moiety contributes to its biological activity.
Properties
IUPAC Name |
3-chloro-N-[[4-(4-methylpiperazine-1-carbonyl)phenyl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O3S/c1-22-9-11-23(12-10-22)19(24)16-7-5-15(6-8-16)14-21-27(25,26)18-4-2-3-17(20)13-18/h2-8,13,21H,9-12,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWSBFFPFKHXJJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC=C(C=C2)CNS(=O)(=O)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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